Cesium ionophore II

Description

BenchChem offers high-quality Cesium ionophore II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium ionophore II including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

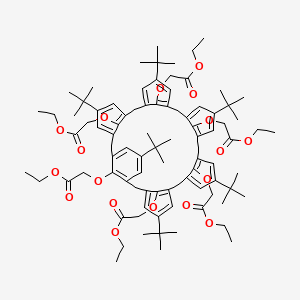

IUPAC Name |

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCAFCZTEHDYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H120O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394771 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92003-62-8 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Cesium Selectivity in Calixarene Ionophores

Executive Summary

This technical guide delineates the supramolecular mechanics governing the high-affinity recognition of Cesium-137 (

Molecular Architecture & Mechanistic Principles

The superior selectivity of calixarene ionophores over traditional extractants (e.g., 18-crown-6) arises from the Macrocyclic Effect augmented by rigid Preorganization .

The Scaffold: Calix[4]arene-bis(crown-6)

The gold standard for Cs

-

Conformational Locking: The calix[4]arene scaffold is locked in the 1,3-alternate conformation. This forces the two aromatic rings parallel to each other and perpendicular to the crown ether loop.

-

The Binding Site: This architecture creates a cylindrical cavity where the Cs

ion is coordinated by six oxygen atoms from the crown ether bridge (equatorial) and two aromatic rings (axial).

The "Cation Trap" Mechanism

The selectivity for Cs

-

Size-Match Selectivity: The crown-6 loop possesses a cavity diameter (~2.6–3.2 Å) that perfectly accommodates the large Cs

ion. -

Cation-

Interactions: In the 1,3-alternate conformer, the two opposing benzene rings provide electron-rich

Visualization of the Binding Pathway

Figure 1: Mechanistic pathway of Cesium binding. The energy penalty of desolvating the large Cs+ ion is overcome by the dual stabilization of the crown ether oxygens and the aromatic walls.

Thermodynamics of Selectivity

The binding efficiency is quantitatively expressed by the complexation constant (

Comparative Binding Data

The following data illustrates the preferential binding of Cs

| Cation | Ionic Radius (Å) | Selectivity Factor ( | Mechanism Note | |

| Cs | 1.67 | ~4.6 – 6.0 | 1 | Perfect fit + Cation- |

| Rb | 1.52 | ~3.5 | > 10 | Loose fit |

| K | 1.38 | ~2.0 | > 1,000 | Too small, no |

| Na | 1.02 | < 1.5 | > 10,000 | Energetically unfavorable |

Key Insight: The selectivity of Calix[4]arene-crown-6 for Cs

Experimental Protocols

Protocol A: Solvent Extraction of Cs

Objective: Selectively extract Cesium from an acidic aqueous feed (simulating nuclear waste) into an organic phase.

Reagents:

-

Extractant: 0.01 M Calix[4]arene-bis(tert-octylbenzo-crown-6) (BOBCalixC6).

-

Modifier: 5% (v/v) Isodecyl alcohol (increases solubility and kinetics).

-

Diluent: n-Dodecane (industrial standard) or n-Octanol (lab scale).

-

Feed: 3 M HNO

spiked with Cs

Workflow:

-

Preparation: Dissolve the calixarene extractant in the modifier/diluent mixture. Ensure complete dissolution (sonicate if necessary).

-

Contact: Mix the Organic Phase and Aqueous Feed in a 1:1 volume ratio in a separatory funnel or centrifugal contactor.

-

Equilibration: Vortex vigorously for 30 minutes at 25°C. (Note: Kinetics are slower than simple crowns due to ligand rigidity).

-

Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clean phase separation.

-

Analysis: Measure Cs concentration in both phases using Atomic Absorption Spectroscopy (AAS) or Gamma Counting (for

Cs). -

Stripping: Contact the loaded organic phase with deionized water (pH 7) to release the Cs

back into a clean aqueous phase.

Figure 2: Solvent extraction workflow for Cesium recovery. The process relies on the pH-dependent reversibility of the complex or simple concentration gradients for stripping.

Protocol B: Ion-Selective Electrode (ISE) Fabrication

Objective: Construct a potentiometric sensor for real-time Cs

Membrane Composition (w/w %):

-

Ionophore: 2.0% 1,3-alternate-calix[4]arene-crown-6.

-

Plasticizer: 65.0% 2-Nitrophenyl octyl ether (NPOE). Crucial: High dielectric constant (

) supports the charged complex. -

Lipophilic Additive: 1.0% Potassium tetrakis(p-chlorophenyl)borate (KTpClPB). Crucial: Provides Donnan exclusion and reduces membrane resistance.

-

Matrix: 32.0% Poly(vinyl chloride) (High molecular weight).

Fabrication Steps:

-

Dissolution: Dissolve all components (total mass ~100 mg) in 1.0 mL of Tetrahydrofuran (THF).

-

Casting: Pour the mixture into a glass ring (20 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper to slow evaporation. Allow to stand for 24 hours until a transparent, flexible film forms.

-

Assembly: Cut a disc from the master membrane and mount it on an electrode body.

-

Conditioning: Soak the electrode in 0.01 M CsCl solution for 24 hours to establish the primary ion interface.

-

Validation: Measure electromotive force (EMF) against a double-junction reference electrode. A Nernstian slope of 59.16 mV/decade indicates successful fabrication.

Structural Characterization & Validation

To verify the mechanism in your specific experimental setup, use the following validation checkpoints:

-

NMR Spectroscopy (

H-NMR): Upon Cs -

X-Ray Crystallography: The ultimate proof of the "cation trap" is obtaining a crystal structure where the Cs

sits centrally between the aromatic walls, with a Cs-centroid distance of approximately 3.4–3.5 Å.

References

-

Selective Adsorption of Cesium by Supramolecular Materials. Preprints.org.

-

Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6. RSC Advances.

-

Extraction of Cesium Ions from Aqueous Solutions Using Calix[4]arene-bis(tert-octylbenzo-crown-6). Analytical Chemistry.

-

A new ion selective electrode for cesium (I) based on calix[4]arene-crown-6 compounds. Journal of Hazardous Materials.

-

Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives. ACS Omega.

Technical Deep Dive: Structural Characterization & Functional Validation of Cesium Ionophore II

Subject: Dibenzo-18-crown-6 (Cesium Ionophore II) CAS: 14187-32-7 Content Type: Technical Reference Guide Audience: Analytical Chemists, Sensor Developers, and Structural Biologists[1][2]

Part 1: Molecular Architecture & The "Sandwich" Mechanism[3]

Cesium Ionophore II, technically defined as Dibenzo-18-crown-6 (DB18C6) , represents a foundational class of ether-based neutral carriers.[1][2][3] While modern calixarene-based ionophores (e.g., Ionophore III/IV) offer higher selectivity, DB18C6 remains a critical benchmark in ion-selective electrode (ISE) development due to its robust lipophilicity and well-understood complexation kinetics.[1][2][3]

The Mismatch Paradox

The 18-crown-6 cavity diameter is approximately 2.6–3.2 Å , which is geometrically ideal for Potassium ions (

How does DB18C6 bind Cs+?

It utilizes a 2:1 (Ligand:Metal) "Sandwich" Complex .[1][3] Unlike

Structural Specifications

-

IUPAC Name: 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine[1][2][3]

-

Molecular Formula:

[1][3] -

Lipophilicity (log P): ~2.5 (Ensures retention in PVC sensor membranes).[1][3]

Part 2: Spectroscopic Characterization Workflow

To validate the identity and purity of Cesium Ionophore II, a multi-modal spectroscopic approach is required. This section details the expected signals and their structural origins.[3][6]

Nuclear Magnetic Resonance (NMR)

The symmetry of DB18C6 results in a simplified spectrum.[3] Impurities (e.g., monobenzo analogs or unreacted catechol) disrupt this symmetry.[2][3]

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| 1H | 6.80 – 6.95 | Multiplet | 8H | Aromatic Protons: Benzene rings fused to the ether.[1][2] |

| 1H | 4.10 – 4.20 | Multiplet | 8H | |

| 1H | 3.90 – 4.05 | Multiplet | 8H | |

| 13C | ~149.0 | Singlet | - | Aromatic C-O: Quaternary carbon attached to oxygen.[1][2][3] |

| 13C | ~121.5 | Singlet | - | Aromatic C-H: Benzene ring carbons.[1][2][3] |

| 13C | ~114.0 | Singlet | - | Aromatic C-H: Benzene ring carbons.[1][2][3] |

| 13C | ~69.5 | Singlet | - | Ether |

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is the standard for validation.[1][3]

-

Target Peak:

360.4 -

Cesium Complex Verification: Upon addition of CsCl, a dominant peak at

853.8 appears, corresponding to the sandwich complex

Characterization Logic Diagram

The following workflow illustrates the decision tree for validating synthesized or purchased Ionophore II.

Part 3: Functional Validation (ISE Fabrication)[1][3]

Structural purity does not guarantee sensor performance.[2][3] The functional behavior of Cesium Ionophore II is highly dependent on the membrane matrix, specifically the inclusion of lipophilic ionic sites (borates) to ensure Donnan exclusion and facilitate the cation exchange mechanism.[3]

The Membrane Matrix

The standard "Cocktail" for a Cesium-selective electrode using Ionophore II requires precise mass ratios.[1][3]

| Component | Function | Weight % |

| Cesium Ionophore II | Neutral Carrier (Ligand) | 1.0 – 3.0% |

| KTpClPB | Lipophilic Additive (Anionic Site) | 0.5 – 1.0% |

| o-NPOE | Plasticizer (High Dielectric Const.)[1][2] | 66.0% |

| PVC (High MW) | Polymer Matrix | 30.0 – 33.0% |

-

Critical Note on KTpClPB: Potassium tetrakis(4-chlorophenyl)borate is essential.[1][3] Without this anionic site, the neutral carrier cannot effectively extract cations from the aqueous phase into the organic membrane phase, resulting in high resistance and sub-Nernstian slopes.[2][3]

Selectivity Coefficients (Potentiometric)

The selectivity coefficient (

-

Method: Separate Solution Method (SSM) or Fixed Interference Method (FIM).[1][3]

-

Target Performance:

| Interfering Ion (M) | Interpretation | |

| Rb+ | -1.5 | Moderate Interference (Similar radius) |

| K+ | -2.1 | Critical Interferent (Cavity match) |

| Na+ | -3.5 | Good Selectivity |

| Li+ | -4.2 | Excellent Selectivity |

| Ca2+ | -4.0 | Excellent Selectivity |

Signal Transduction Pathway

The following diagram details how the chemical binding event translates into a measurable electrical potential.

Part 4: Experimental Protocols

Membrane Casting Protocol

Objective: Create a homogenous, transparent sensing film.[2][3]

-

Dissolution: In a 20 mL glass vial, dissolve 3.5 mg Cesium Ionophore II and 0.8 mg KTpClPB in 220 mg o-NPOE .

-

Polymer Addition: Add 110 mg High-MW PVC .

-

Solvent: Add 3.0 mL Tetrahydrofuran (THF) (freshly distilled, inhibitor-free).

-

Homogenization: Vortex for 5 minutes, then sonicate for 10 minutes until the solution is perfectly clear.

-

Casting: Pour the solution into a 24 mm glass ring fixed on a glass plate.

-

Evaporation: Cover with a filter paper (to slow evaporation) and let stand at room temperature for 24 hours.

Electrode Conditioning[1][2][3]

-

Cut a 6mm disc from the master membrane.[3]

-

Mount into a Philips body or equivalent electrode housing.[2][3]

-

Internal Fill: 0.01 M CsCl.[3]

-

Conditioning: Soak the electrode tip in 0.01 M CsCl for 12 hours prior to use. This establishes the primary ion equilibrium at the phase boundary.[3]

References

-

Pedersen, C. J. (1967).[2][3] Cyclic polyethers and their complexes with metal salts.[2][3][8] Journal of the American Chemical Society, 89(26), 7017–7036.[2][3] Link[1][3]

-

Frensdorff, H. K. (1971).[2][3] Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600–606.[2][3] Link[1][3]

-

Ungaro, R., et al. (1990).[2][3] Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[6]arene esters.[1][2][3] Analyst, 115, 1207.[2][3] Link[1][3]

-

Sigma-Aldrich. (n.d.).[1][2][3][5] Product Specification: Cesium Ionophore II (Selectophore™).[1][3] Merck KGaA.[2][3] Link

-

Isnenghi, A., et al. (1995).[2][3] Characterization of Dibenzo-18-crown-6 complexes by Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 30, 1531.[2][3]

Sources

- 1. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 2. CAS 14187-32-7: Dibenzo-18-crown-6 | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 14187-32-7|Dibenzo-18-crown-6|BLD Pharm [bldpharm.com]

- 5. Dibenzo-18-crown-6 98 14187-32-7 [sigmaaldrich.com]

- 6. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether [mdpi.com]

- 7. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Development of Calixarene-Based Ionophores

This guide provides an in-depth exploration of the discovery, synthesis, and application of calixarene-based ionophores. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the core principles, experimental methodologies, and practical applications of these versatile macrocycles. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them, ensuring a self-validating system of knowledge for the reader.

Part 1: The Genesis of a Molecular Basket: Discovery and Synthesis

The story of calixarenes is a testament to the evolution of scientific inquiry, transforming from a resinous byproduct of phenol-formaldehyde condensation to a cornerstone of supramolecular chemistry.[1] The pioneering work of C. David Gutsche in the 1970s was instrumental in recognizing the unique, basket-like ("calix") shape of these cyclic oligomers and their potential as molecular containers.[2] Gutsche's systematic studies led to reliable synthetic procedures and the coining of the term "calixarene," derived from the Greek "calix" (chalice) and "arene" for the aromatic units.[2]

The Foundational Synthesis: From Phenols and Aldehydes to Macrocycles

The most common synthesis of calixarenes involves the base-catalyzed condensation of a p-substituted phenol with formaldehyde.[1] The choice of the p-substituent, the base, and the reaction conditions are critical in determining the size of the resulting calixarene (the number of phenol units, n). The archetypal synthesis of p-tert-butylcalix[3]arene serves as a foundational example.

Experimental Protocol: Synthesis of p-tert-Butylcalix[3]arene

Objective: To synthesize p-tert-butylcalix[3]arene via a one-pot condensation reaction.

Materials:

-

p-tert-Butylphenol

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Diphenyl ether (solvent)

-

Ethyl acetate

-

Acetic acid

-

Acetone

-

Nitrogen gas

Procedure:

-

Preparation of the Precursor: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide.

-

The mixture is stirred at room temperature for 15 minutes and then heated to 100-120°C for 2 hours. During this time, the initially colorless solution will turn yellow and then into a thick, viscous mass as water evaporates.

-

Cool the reaction mixture to room temperature. The resulting solid is the "precursor."

-

Cyclization: Add warm diphenyl ether to the flask to dissolve the precursor, which may take up to an hour of stirring.

-

Transfer the solution to a flask equipped for distillation and heat to 110-120°C under a stream of nitrogen to remove residual water.

-

Once water evolution subsides, fit the flask with a condenser and heat the mixture to reflux (approximately 150-160°C) for 3-4 hours under a gentle flow of nitrogen.

-

Isolation and Purification: Cool the reaction mixture to room temperature.

-

Precipitate the product by adding ethyl acetate and stir for 30 minutes.

-

Filter the crude product and wash sequentially with ethyl acetate, acetic acid, water, and finally acetone.

-

The resulting solid is p-tert-butylcalix[3]arene, which can be further purified by recrystallization.

Causality of Experimental Choices:

-

The use of a bulky p-substituent like tert-butyl favors the formation of the cyclic tetramer (n=4) due to steric hindrance that disfavors the formation of linear polymers.

-

Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form a phenoxide, which is more nucleophilic and readily attacks formaldehyde.

-

Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the cyclization reaction.

-

The sequential washing steps are crucial for removing unreacted starting materials, linear oligomers, and the solvent.

Part 2: The Art of Molecular Recognition: Functionalization and Ion Selectivity

The true power of calixarenes as ionophores lies in their facile functionalization. By strategically modifying the upper (para-position of the phenol) and lower (phenolic hydroxyl) rims, it is possible to create pre-organized cavities with specific sizes, shapes, and coordinating groups to selectively bind a wide array of ions.[1][4][5]

Strategies for Selective Functionalization

-

Lower Rim Functionalization: The phenolic hydroxyl groups are the most reactive sites and can be readily modified through alkylation or acylation reactions.[4] This allows for the introduction of various ligating groups such as esters, ethers, amides, and crown ethers to create binding sites for cations.[6][7] The conformation of the calixarene (e.g., cone, partial cone, 1,3-alternate) can also be controlled by the choice of substituents on the lower rim.

-

Upper Rim Functionalization: Modification of the upper rim typically requires the removal of the initial p-substituent (e.g., tert-butyl) followed by electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation.[5][8][9] This allows for the introduction of functional groups that can fine-tune the electronic properties of the cavity and introduce additional binding sites.

Diagram: Selective Functionalization of a Calix[3]arene

Caption: Strategies for modifying the upper and lower rims of a calixarene.

Part 3: Quantifying the Interaction: Characterization of Host-Guest Complexation

A variety of analytical techniques are employed to study the binding of ions to calixarene-based ionophores. These methods allow for the determination of binding constants, stoichiometry, and thermodynamic parameters of the host-guest complexation.

UV-Vis Spectrophotometric Titration

Principle: If the calixarene ionophore or the resulting complex has a chromophore, the binding event can be monitored by changes in the UV-Vis absorption spectrum. By systematically adding a solution of the guest ion to a solution of the calixarene host, the change in absorbance at a specific wavelength can be used to determine the binding constant.[10]

Experimental Protocol: UV-Vis Titration

Objective: To determine the binding constant of a calixarene-ion complex.

Materials:

-

Calixarene ionophore solution of known concentration.

-

Guest ion salt solution of known concentration.

-

Appropriate solvent (e.g., acetonitrile, methanol).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a stock solution of the calixarene ionophore and a stock solution of the guest ion salt in the chosen solvent.

-

Place a known volume and concentration of the calixarene solution into a quartz cuvette.

-

Record the initial UV-Vis spectrum of the calixarene solution.

-

Make sequential additions of small aliquots of the guest ion solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed.

-

The collected data (absorbance vs. guest concentration) can be fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using specialized software (like HYPERQUAD) to calculate the binding constant (K).[10]

Causality of Experimental Choices:

-

The solvent is chosen based on the solubility of both the host and guest and its potential to influence the binding interaction.

-

The concentrations are chosen to ensure that the binding event can be accurately monitored within the linear range of the spectrophotometer.

-

The presence of isosbestic points in the spectra is a strong indication of a clean equilibrium between the free host and the complex.

Fluorescence Spectroscopy

Principle: Similar to UV-Vis titration, if the calixarene possesses a fluorescent moiety (a fluorophore), the binding of an ion can lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[11][12] This provides a highly sensitive method for studying host-guest interactions.

Diagram: Experimental Workflow for Spectroscopic Titrationdot

Sources

- 1. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0695304B1 - Calix[4]arene crown ethers, method for preparing same, and use thereof for the selective extraction of caesium and actinides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. Selective Functionalization of Calix[6]arenes at the Upper Rim / Synthesis, 1994 [sci-hub.box]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Engineering Ion-Dipole Interactions for Cesium Selectivity

Executive Summary

The selective binding of Cesium ions (

This guide provides a rigorous technical framework for researchers designing ionophores for

Theoretical Framework: The Physics of the "Soft" Cation

The Electrostatic Challenge

Cesium is the largest stable alkali metal and the least electronegative. Its binding mechanism is primarily driven by ion-dipole interactions between the cation and the electron-rich donor atoms (typically ethereal oxygens) of the host molecule.

The interaction energy (

-

is the charge of the ion (

- is the dipole moment of the donor group (ether oxygen).

- is the distance between the ion center and the dipole.

Key Insight: Because

The Size-Match Principle & The "Sandwich" Effect

The relationship between the host cavity diameter and the ion diameter is the primary determinant of selectivity.

| Species | Ionic/Cavity Diameter (Å) | Interaction Mode |

| Cesium Ion ( | 3.34 | -- |

| 18-Crown-6 | 2.6 – 3.2 | Mismatch: |

| 21-Crown-7 | 3.4 – 4.3 | Loose Fit: Good size match, but often lacks rigidity. |

| Calix[4]arene-crown-6 | ~3.3 – 3.5 | Optimal: Rigid "pre-organized" cavity (Macrocyclic Effect). |

Scientist's Note: While 18-crown-6 is the "standard" crown ether, it is poor for

Molecular Architecture: Designing the Trap

To capture

Mechanism of Action: The Calix-Crown "Ion Trap"

-

Desolvation: The hydrophobic calixarene bowl disrupts the hydration shell of the

. -

Encapsulation: The

ion enters the crown ether bridge. -

Cation-

Interaction: The aromatic rings of the calixarene provide secondary stabilization via cation-

Figure 1: The stepwise mechanism of Cesium capture by a Calix[4]arene-crown-6 host. Note the critical role of secondary cation-

Experimental Validation Protocols

As a senior scientist, I rely on two orthogonal methods to validate binding: NMR Titration (structural insight) and ITC (thermodynamic truth).

Protocol A: NMR Titration ( or )

NMR is the gold standard for determining the binding constant (

Prerequisites:

-

Host: Calix[4]arene-crown-6 (10 mM in

or -

Guest: Cesium Perchlorate (

) or Picrate (deuterated solvent soluble). -

Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

-

Preparation: Prepare a stock solution of the Host (

) at a fixed concentration (e.g., 2.0 mM). -

Guest Stock: Prepare a Guest (

) solution at 20 mM in the same Host solution.-

Critical Step: Dissolving the guest in the host solution ensures the [Host] remains constant throughout the titration, simplifying the math to a standard isotherm.

-

-

Titration:

-

Acquire initial spectrum of pure Host (0.0 eq).

-

Add Guest aliquots (0.2, 0.4, 0.6 ... up to 5.0 equivalents).

-

After each addition, shim and acquire spectrum.

-

-

Data Analysis:

-

Track the chemical shift (

) of protons adjacent to the donor oxygens (crown ether methylene protons). -

Plot

vs. -

Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).

-

Self-Validation Check:

-

Fast Exchange: If peaks shift gradually, the exchange is fast on the NMR timescale (common for

). -

Slow Exchange: If new peaks appear while old ones fade, exchange is slow (indicates very high affinity,

).

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed, providing

Step-by-Step Workflow:

-

Cell Loading: Load the sample cell with the Host solution (e.g., 0.1 mM in dry Methanol).

-

Syringe Loading: Load the injection syringe with

salt (e.g., 1.5 mM, 15x concentration of host). -

Parameters:

-

Temperature: 25°C.

-

Injections: 20 injections of 2

each. -

Spacing: 180 seconds (allow full thermal equilibration).

-

-

Control: Perform a "Guest into Solvent" titration to subtract the heat of dilution.

Figure 2: ITC Workflow for thermodynamic characterization. The integration step converts raw heat flow into the binding isotherm.

Case Study: Radiocesium Remediation

The practical application of this theory is the removal of

The System: Calix[4]arene-bis(t-octylbenzo-crown-6) (BoBCalixC6).[6]

The Challenge: Selectivity of

Mechanism:

BoBCalixC6 locks the calixarene in the 1,3-alternate conformation . This creates two opposing cavities. The rigidity is so high that

Data Summary:

| Solvent |

References

-

Izatt, R. M., et al. (1985). "Thermodynamic and kinetic data for cation-macrocycle interaction." Chemical Reviews, 85(4), 271-339. Link

-

Casnati, A., Ungaro, R., et al. (2001). "New efficient calix[4]arene-crown-6 ethers for the selective extraction of Cesium." Chemistry – A European Journal, 7(1), 188-200. Link

- Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry (2nd Ed.). Wiley. (Foundational Text on Host-Guest Thermodynamics).

-

Hirose, K. (2001). "A Practical Guide for the Determination of Binding Constants." Journal of Inclusion Phenomena, 39, 193–209.[7] Link

-

Do Zol, J. F., et al. (2022). "Selective Adsorption of Cesium by Supramolecular Materials." Preprints. Link

Sources

- 1. hbni.ac.in [hbni.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n -octanol based solvent system: experimental ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02661E [pubs.rsc.org]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Behavior of Cesium Ionophore II

Abstract

The selective determination of cesium ions (Cs⁺) is of paramount importance in fields ranging from environmental monitoring of nuclear waste to clinical diagnostics.[1][2] Cesium ionophore II, chemically known as calix[3]arene-bis(tert-octylbenzo-18-crown-6), has emerged as a highly effective sensing component in ion-selective electrodes (ISEs) for this purpose.[4] This technical guide provides a comprehensive exploration of the electrochemical behavior of Cesium ionophore II. It delves into the fundamental principles governing its operation, detailed protocols for membrane fabrication and electrochemical characterization, and expert insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced sensing technology.

Introduction: The Significance of Cesium-Selective Electrodes

Cesium is a soft, silvery-white alkali metal that has only one stable oxidation state (+1).[5][6] While naturally occurring cesium is rare, the radioactive isotope ¹³⁷Cs is a significant fission product, making its detection crucial for environmental safety and the management of nuclear waste.[1][2][4] Ion-selective electrodes (ISEs) offer a rapid, cost-effective, and reliable method for the potentiometric determination of cesium ion activity in various matrices.

At the heart of a high-performance cesium ISE is the ionophore—a molecule that selectively binds the target ion.[3][7] Cesium ionophore II, a member of the calixarene family, demonstrates exceptional affinity and selectivity for Cs⁺ ions. Its unique three-dimensional structure, featuring a pre-organized cavity formed by crown-6 ether loops, allows it to encapsulate cesium ions with high efficiency.[4][8] This guide will elucidate the electrochemical principles that translate this selective binding into a measurable electrical signal.

Fundamental Principles of Operation

The operation of an ISE based on Cesium ionophore II is a potentiometric method, meaning it measures a potential difference under zero-current conditions.[9] The core of the sensor is a polymeric membrane, typically composed of poly(vinyl chloride) (PVC), which is doped with the ionophore. This membrane is positioned between the sample solution and an internal reference solution.

The key mechanism involves the selective complexation of Cs⁺ ions by the ionophore at the membrane-sample interface.[3][10] This selective partitioning of ions across the phase boundary generates an electrical potential difference, known as the membrane potential. This potential is governed by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(a_Cs⁺)

Where:

-

E is the measured cell potential.

-

E₀ is a constant potential factor.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

z is the charge of the ion (+1 for Cs⁺).

-

F is the Faraday constant.

-

a_Cs⁺ is the activity of the cesium ion in the sample.

For a monovalent ion like cesium at 25°C, the slope of the potential versus the logarithm of the ion activity should be approximately 59 mV per decade.[11]

Mechanism of Ion Recognition and Signal Transduction

The following diagram illustrates the fundamental process occurring at the ion-selective membrane interface.

Caption: Selective binding of Cs⁺ by the ionophore at the membrane interface.

Crafting the Cesium-Selective Membrane: Composition and Fabrication

The performance of the ISE is critically dependent on the composition of the ion-selective membrane. Each component plays a vital role in ensuring sensitivity, selectivity, and stability.

Causality Behind Component Selection

-

Polymer Matrix (e.g., PVC): Provides the structural integrity of the membrane. High molecular weight PVC is typically chosen for its durability and ability to form a homogenous, non-porous film.

-

Plasticizer (e.g., 2-Nitrophenyl octyl ether, NPOE): This is arguably one of the most critical components. The plasticizer acts as a solvent for the ionophore and other additives, ensuring their mobility within the membrane. Its dielectric constant influences the membrane's permselectivity and can affect the Nernstian response of the electrode. NPOE is frequently used in cesium ISEs due to its high dielectric constant, which facilitates the dissolution of the ion-ionophore complex.

-

Ionophore (Cesium Ionophore II): The heart of the sensor. Its concentration is optimized to provide a sufficient number of active sites for Cs⁺ binding without negatively impacting the membrane's physical properties.

-

Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB): This lipophilic salt is incorporated to reduce the membrane's electrical resistance and to minimize the interference from anionic species in the sample. It ensures that the charge transport within the membrane is primarily due to the movement of cations.

Optimized Membrane Composition

The following table provides a typical, field-proven composition for a highly selective cesium membrane.

| Component | Typical Weight % | Function |

| Cesium Ionophore II | ~1% | Selective binding of Cs⁺ ions |

| PVC (High Molecular Weight) | ~33% | Structural matrix |

| 2-Nitrophenyl octyl ether (NPOE) | ~65% | Membrane solvent, ensures ionophore mobility, influences dielectric constant |

| KTpClPB | ~1% | Reduces membrane resistance, excludes anions |

Step-by-Step Membrane Fabrication Protocol

This protocol outlines a self-validating system for creating reproducible cesium-selective membranes.

-

Preparation of the Cocktail:

-

Accurately weigh the PVC, NPOE, Cesium Ionophore II, and KTpClPB in a glass vial.

-

Add a volatile solvent, such as tetrahydrofuran (THF), to completely dissolve all components. A typical volume is 2-3 mL for a total solids weight of around 200 mg.

-

Mix the solution thoroughly using a vortex mixer until a homogenous, slightly viscous "cocktail" is formed.

-

-

Casting the Membrane:

-

Prepare a clean, flat glass plate for casting.

-

Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment. This process can take several hours.

-

Once the solvent has fully evaporated, a transparent, flexible membrane will remain.

-

-

Electrode Assembly:

-

Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

-

Mount the membrane disc into a commercial ISE body.

-

Fill the electrode body with an internal filling solution, for example, 0.1 M CsCl.

-

Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

-

-

Conditioning:

-

Before the first use, condition the assembled electrode by soaking it in a 0.01 M CsCl solution for at least 12-24 hours.[12] This step is crucial for establishing a stable and reproducible potential at the membrane-solution interface.

-

Electrochemical Characterization: A Workflow for Performance Validation

A rigorous electrochemical characterization is essential to validate the performance of the fabricated cesium ISE.

Experimental Workflow for ISE Characterization

The following diagram outlines the logical flow for characterizing the performance of a newly fabricated Cesium ISE.

Caption: Workflow for comprehensive electrochemical characterization of the Cs-ISE.

Potentiometric Calibration

This is the most fundamental characterization technique for any ISE.

Protocol:

-

Prepare a series of standard CsCl solutions with concentrations ranging from 1.0 M down to 1.0 x 10⁻⁷ M.

-

Immerse the conditioned cesium ISE and an external reference electrode (e.g., a double junction Ag/AgCl electrode) into the lowest concentration standard.

-

Record the potential reading once it has stabilized.

-

Rinse the electrodes with deionized water and blot dry.

-

Repeat steps 2-4 for each standard, moving from the lowest to the highest concentration.

-

Plot the measured potential (in mV) against the logarithm of the cesium ion activity.

Expected Outcome: The plot should yield a straight line over a wide concentration range. The slope of this line should be close to the theoretical Nernstian value of 59.2 mV/decade of activity at 298K. A near-Nernstian slope (e.g., 55-60 mV/decade) is indicative of a well-functioning electrode.[13][14]

Determination of Selectivity Coefficients

Selectivity is a measure of the electrode's ability to distinguish the primary ion (Cs⁺) from interfering ions. The Fixed Interference Method (FIM) or the Separate Solution Method (SSM) can be used.

SSM Protocol (Example for K⁺ interference):

-

Calibrate the electrode using CsCl standards as described above.

-

Separately, measure the potential of the electrode in a solution of the interfering ion (e.g., 0.1 M KCl).

-

The selectivity coefficient (K_Cs⁺,K⁺) can be calculated using the Nikolsky-Eisenman equation.

Lower values of the selectivity coefficient indicate better selectivity. For Cesium ionophore II, high selectivity against other alkali metal ions like K⁺, Na⁺, and Rb⁺ is expected.

Performance Characteristics Summary

The table below summarizes the typical performance characteristics of a well-fabricated cesium ISE based on Cesium ionophore II.

| Parameter | Typical Value | Significance |

| Linear Range | 1.0 x 10⁻¹ M to 1.0 x 10⁻⁶ M[15] | The concentration range over which the electrode provides a linear response. |

| Nernstian Slope | 55 - 60 mV/decade[13] | Indicates the electrode is responding correctly to changes in ion activity. |

| Limit of Detection (LOD) | ~1.0 x 10⁻⁶ M[15] | The lowest concentration at which the ion can be reliably detected. |

| Response Time | < 30 seconds[15] | The time required for the electrode to reach a stable potential reading. |

| pH Operating Range | 2 - 11[15] | The pH range in which the electrode's potential is not affected by H⁺ ions. |

| Lifetime | Several weeks to months | The duration over which the electrode maintains its performance characteristics. |

Advanced Characterization Techniques

While potentiometry is the primary technique, other electrochemical methods can provide deeper insights into the membrane's properties.

-

Electrochemical Impedance Spectroscopy (EIS): This technique can be used to measure the bulk resistance of the membrane. Changes in membrane resistance over time can indicate leaching of components or water uptake, providing valuable information about the electrode's long-term stability.

-

Cyclic Voltammetry (CV): While not a standard characterization method for potentiometric sensors, CV can be employed in specialized research to study the ion-transfer kinetics at the liquid-liquid interface formed by the membrane and the aqueous solution.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Sub-Nernstian or Unstable Slope | Improper conditioning, depleted internal filling solution, membrane fouling. | Re-condition the electrode for 24 hours. Replace the internal filling solution. Gently polish the membrane surface. |

| Drifting Potential Readings | Clogged reference electrode junction, temperature fluctuations, air bubble on membrane. | Replace the reference electrode filling solution. Maintain a constant temperature. Tap the electrode to dislodge bubbles. |

| Poor Selectivity | Incorrect membrane composition (e.g., insufficient ionophore), membrane aging. | Fabricate a new membrane with optimized component ratios. Replace the membrane if it is old. |

Conclusion

Cesium ionophore II stands as a testament to the power of supramolecular chemistry in the development of advanced chemical sensors. Its incorporation into PVC membranes enables the fabrication of robust, selective, and sensitive electrodes for the potentiometric determination of cesium ions. By understanding the fundamental electrochemical principles, adhering to meticulous fabrication protocols, and performing rigorous characterization, researchers can confidently deploy this technology for critical applications in environmental science and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and reliable cesium analysis.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cesium. Centers for Disease Control and Prevention. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cesium. Retrieved from [Link]

-

Ganjali, M. R., et al. (2014). Cesium Selective Polymeric Membrane Senor Based on p-Isopropylcalix[9]arene and Its Application in Environmental Samples. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]

-

Sensorex. (2025). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Retrieved from [Link]

-

ResearchGate. (2024). What is the mechanism of ion-selective electrodes (ISE) in quantifying electrolyte concentrations in biological samples? Retrieved from [Link]

- Google Patents. (n.d.). Method of making an ion-selective electrode.

-

Visser, A. E., et al. (2001). Extraction of Cesium Ions from Aqueous Solutions Using Calix[3]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry, 73(17), 4374-4379. Retrieved from [Link]

-

ResearchGate. (2025). Potentiometric Response Characteristics of Membrane-Based Cs-Selective Electrodes Containing Ionophore-Functionalized Polymeric Microspheres. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. Retrieved from [Link]

-

Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances, 11, 10075-10082. Retrieved from [Link]

-

Makrlík, E., et al. (2011). Interaction of cesium ions with calix[3]arene-bis(t-octylbenzo-18-crown-6): NMR and theoretical study. PubMed. Retrieved from [Link]

-

Wang, L., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Publishing. Retrieved from [Link]

-

Švancara, I., et al. (1987). Preparation and Properties of Membrane Caesium Ion-Selective Electrode. Chemical Papers, 41(2), 187-195. Retrieved from [Link]

-

Macchia, A., et al. (2019). Sub-nanomolar detection of cesium with water-gated transistor. AIP Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Potentiometric Methods. Retrieved from [Link]

-

Nayak, S., et al. (2021). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[3]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions. Retrieved from [Link]

-

Vinogradov, I. I., et al. (2023). A Hybrid Membrane for the Simultaneous Selective Sorption of Cesium in the Ionic and Colloid Forms. JINR (Indico). Retrieved from [Link]

-

Metrohm. (2022). Ask the expert: How do ion-selective electrodes work? YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[3]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. Retrieved from [Link]

-

Bakker, E., & Pretsch, E. (2020). Potentiometric Sensing. Analytical Chemistry, 92(1), 296-313. Retrieved from [Link]

-

Sessler, J. L., et al. (2008). Crown-6-Calix[3]arene Capped Calix[3]pyrrole: An Ion Pair Receptor for Solvent Separated CsF Ions. PubMed Central. Retrieved from [Link]

Sources

- 1. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. CHEMICAL, PHYSICAL, and RADIOLOGICAL INFORMATION - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]

- 8. Interaction of cesium ions with calix[4]arene-bis(t-octylbenzo-18-crown-6): NMR and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09659H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Introduction: Unveiling the Molecular Architecture of a Selective Host

An In-Depth Technical Guide to the Chemical Structure and Purity of Cesium Ionophore II

Cesium Ionophore II, known systematically as 4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester, is a sophisticated macrocyclic molecule belonging to the calixarene family.[2][][4] Calixarenes are renowned in the field of supramolecular chemistry for their unique cup-like structure, which allows them to act as "host" molecules, selectively binding "guest" ions or molecules within their cavity.[5][6] This capability is the foundation of their function as ionophores—lipid-soluble molecules that can transport ions across a lipid barrier, such as a membrane.

The primary application for which Cesium Ionophore II is recognized is in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of cesium (Cs⁺) and, interestingly, ethylammonium ions.[2][7] This dual selectivity highlights a crucial concept in host-guest chemistry: the binding affinity is a function of multiple factors, including the size, charge, and shape of the guest ion, as well as the composition of the surrounding medium. This guide provides a comprehensive examination of the chemical structure that dictates this function and outlines the rigorous analytical methodologies required to ascertain the purity, a critical parameter for its reliable performance in research and development.

Part 1: The Molecular Blueprint of Cesium Ionophore II

The efficacy of Cesium Ionophore II originates from its distinct and highly organized three-dimensional structure. It is built upon a calix[1]arene scaffold, meaning it consists of six phenolic units linked by methylene bridges. This forms a pre-organized, basket-shaped macrocycle.

Several key structural features contribute to its ionophoric properties:

-

The Calix[1]arene Cavity: The macrocyclic ring forms a defined cavity, the size of which is crucial for selectively accommodating ions. The "6" in its name denotes a larger, more flexible cavity compared to smaller calix[4]arenes.

-

Pendant Coordinating Groups: Attached to the phenolic oxygens are six ethyl acetate "arms." The oxygen atoms of these ester groups are the primary binding sites, forming a coordination sphere that chelates the target cation.

-

Tert-Butyl Groups: Positioned on the "upper rim" of the calixarene, these bulky, lipophilic groups enhance the molecule's solubility in organic solvents and the polymeric membranes used in ISEs. They also prevent the self-aggregation of the ionophore molecules.

Core Chemical Identifiers

The fundamental properties of Cesium Ionophore II are summarized below.

| Property | Value | Reference |

| Systematic Name | 4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester | [][4] |

| CAS Number | 92003-62-8 | [2][] |

| Molecular Formula | C₉₀H₁₂₀O₁₈ | [1][2][] |

| Molecular Weight | 1489.91 g/mol | [2][] |

| Melting Point | 257-263 °C | [] |

| Typical Purity | ≥95-98% | [2][] |

Structural Representation

The diagram below illustrates the logical arrangement of the functional components of Cesium Ionophore II.

Caption: Logical components of Cesium Ionophore II's structure.

Part 2: Mechanism of Cesium Ion Recognition

The process of ion recognition is a dynamic equilibrium where the ionophore encapsulates a cation. This interaction is driven by the favorable energetic gain from the coordination of the cation by the oxygen atoms of the ester groups, which compensates for the energy required to shed the ion's hydration shell.

The selectivity for cesium is rooted in the "principle of preorganization" and the "best-fit" model. The flexible calix[1]arene backbone can adopt a conformation where the six pendant ester arms create a three-dimensional binding pocket. The size of this pocket and the arrangement of the coordinating oxygen atoms are particularly well-suited for the ionic radius of the cesium cation (167 pm). While smaller alkali ions like sodium (102 pm) or potassium (138 pm) can also be bound, their coordination is often less optimal, leading to lower stability constants for the resulting complex.[8] This difference in binding strength is the basis for the ionophore's selectivity.

The diagram below illustrates this host-guest binding mechanism.

Caption: The encapsulation of a cesium ion by the ionophore.

Part 3: A Self-Validating System for Purity Assessment

For an ionophore to function reliably in a sensor or separation system, its purity must be unequivocally established. Impurities, such as residual solvents, starting materials from synthesis, or side-products, can compete for ion binding or alter the electrical properties of a membrane, leading to inaccurate measurements. A robust quality control workflow, therefore, employs orthogonal analytical techniques where each method validates the others, creating a self-validating system.

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for Cesium Ionophore II due to the molecule's significant hydrophobic character.

Causality of Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the tert-butyl and aromatic groups of the ionophore, ensuring good retention and separation from more polar impurities.

-

Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the ionophore. This gradient approach ensures sharp peaks and efficient separation over a wide polarity range.

-

Detection: A UV detector is used, typically set to a wavelength where the benzene rings of the calixarene backbone absorb strongly (e.g., ~270-280 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks.

Step-by-Step Protocol for HPLC Purity Analysis:

-

Standard Preparation: Accurately weigh ~1 mg of Cesium Ionophore II and dissolve it in 1 mL of tetrahydrofuran (THF) to create a 1 mg/mL stock solution.

-

Sample Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 275 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to Cesium Ionophore II. A purity of ≥98% is typically required for sensor applications.

Caption: Step-by-step workflow for HPLC purity analysis.

Methodology 2: Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides a relative purity profile, quantitative ¹H NMR (qNMR) can determine the absolute purity or assay value of the material against a certified internal standard.[9] This provides an orthogonal validation of the purity value obtained from HPLC.

Causality of Experimental Choices:

-

Internal Standard: A standard with high purity, known proton count, and signals that do not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.

-

Solvent: A deuterated solvent that fully dissolves both the ionophore and the internal standard is required (e.g., Chloroform-d).

-

Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is critical to ensure all protons fully relax between scans, which is essential for accurate signal integration.

Step-by-Step Protocol for qNMR Analysis:

-

Sample Preparation: Accurately weigh ~15 mg of Cesium Ionophore II and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolution: Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃).

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer of ≥400 MHz.

-

Use a relaxation delay (D1) of at least 30 seconds.

-

Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being integrated).

-

-

Data Processing: Carefully phase and baseline-correct the spectrum.

-

Calculation: Integrate a well-resolved signal from the ionophore (e.g., the methylene protons of the ester arms) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.

Methodology 3: Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of Cesium Ionophore II, providing an essential check of its chemical identity.

Causality of Experimental Choices:

-

Ionization Technique: A soft ionization method like Electrospray Ionization (ESI) is ideal. It imparts minimal energy to the molecule, preventing fragmentation and allowing for the observation of the intact molecular ion.

-

Expected Ions: Due to the presence of basic oxygen atoms and the common presence of trace sodium salts, the primary observed ions will be adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. Observing the correct mass-to-charge ratio for these adducts confirms the molecular weight of 1489.91 Da.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the ionophore (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-2000).

-

Analysis: Identify the peaks corresponding to the expected adducts and confirm that their m/z values match the theoretical values based on the molecular formula C₉₀H₁₂₀O₁₈.

Summary of Expected Analytical Results

| Technique | Parameter | Expected Result for High-Purity Sample |

| HPLC | Purity | ≥98% (by area normalization) |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure; correct integrations. |

| qNMR | Assay | 98.0% - 102.0% vs. certified standard. |

| MS (ESI+) | Identity (m/z) | [M+Na]⁺ at ~1512.86 Da |

Part 4: Protocols for Purification

Achieving the high purity required for sensitive applications necessitates robust purification strategies following the chemical synthesis of the ionophore. The typical approach for a large, lipophilic molecule like this involves a combination of chromatography and recrystallization.

Methodology 1: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. It is highly effective at removing more polar or less polar impurities from the crude synthetic product.

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is used as it is a polar adsorbent.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is employed. The product, being moderately polar due to the ester groups but overall dominated by its hydrocarbon backbone, will travel up the column. By starting with a low polarity eluent (high hexane content) and gradually increasing the polarity (adding more ethyl acetate), impurities can be selectively washed off before the desired product is eluted.

Step-by-Step Protocol for Column Chromatography:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ionophore.

Methodology 2: Recrystallization

Recrystallization is a final polishing step to remove trace impurities and obtain a highly crystalline, pure solid.

Causality of Experimental Choices: The key is to find a solvent or solvent pair in which the ionophore is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble or highly soluble at all temperatures. For a molecule like Cesium Ionophore II, a solvent system like ethanol/chloroform or methanol/dichloromethane might be effective.

Step-by-Step Protocol for Recrystallization:

-

Dissolution: In a flask, dissolve the chromatography-purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., chloroform).

-

Precipitation: Slowly add a "poor" solvent (e.g., methanol) in which the product is insoluble until the solution becomes slightly turbid.

-

Crystal Formation: Heat the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath. Crystals of the pure product should form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of the cold, "poor" solvent and dry them under vacuum.

Overall Purification and QC Workflow

Caption: Integrated workflow from crude product to final QC release.

References

-

Aladdin Scientific. Cesium ionophore II, min 98%, 50 mg. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Chemical, Physical, and Radiological Information for Cesium. [Link]

-

Chemical Point. Cesium ionophore II. [Link]

-

Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances. [Link]

-

Visser, A. E., et al. (2002). Extraction of Cesium Ions from Aqueous Solutions Using Calix[4]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry. [Link]

-

Bhabha Atomic Research Centre (BARC). Synthesis of High Purity 1,3-Dioctyloxycalix[4]arene-18-crown-6 (Calix-Crown-6). [Link]

-

Karim, A. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

-

PubMed. Generation of CsI cluster ions for mass calibration in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

-

MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]

-

Organic Letters. Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene. [Link]

-

Bruker. Ion Sources for Mass Spectrometry. [Link]

-

PubMed Central. Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste. [Link]

-

Bulletin of the Institute for Chemical Research, Kyoto University. On the Purification of Cesium Chloride. [Link]

-

Royal Society of Chemistry. Fast and selective reversed-phase high performance liquid chromatographic separation of UO₂²⁺ and Th⁴⁺ ions. [Link]

-

MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[4]arenes. [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. calpaclab.com [calpaclab.com]

- 4. Cesium ionophore II | CAS 92003-62-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

field deployment of portable cesium sensors with Cesium ionophore II

An Application Guide for the Field Deployment of Portable Cesium Sensors featuring Cesium Ionophore II

Abstract

The rapid, on-site detection of cesium (Cs⁺) is critical for a range of applications, from environmental monitoring near nuclear facilities to industrial process control. Potentiometric ion-selective electrodes (ISEs) offer a robust, portable, and cost-effective solution for these field-based challenges. This guide provides a comprehensive overview and detailed protocols for the deployment of portable cesium sensors utilizing a highly selective membrane based on Cesium Ionophore II. We delve into the fundamental principles of operation, sensor construction, field calibration strategies, and best practices for obtaining accurate and reliable data in complex matrices. This document is intended for researchers, environmental scientists, and process chemists who require a practical, field-proven methodology for in-situ cesium quantification.

Introduction: The Imperative for Portable Cesium Sensing

Cesium, particularly its radioactive isotope ¹³⁷Cs, is a significant byproduct of nuclear fission, posing long-term environmental and health risks due to its high solubility in water and bioaccumulation.[1] Traditional methods for cesium detection, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry, are highly accurate but are confined to the laboratory, introducing delays between sampling and analysis. The development of portable sensing technologies is essential for real-time decision-making, emergency response, and efficient environmental assessment.[2][3]

Ion-selective electrodes (ISEs) represent a mature and reliable technology for in-situ measurements.[4] These potentiometric sensors function like a specialized pH probe, generating a voltage that is proportional to the activity of a specific ion in a solution. The core of their selectivity lies in the ion-selective membrane (ISM), which contains an ionophore —a molecule designed to selectively bind the target ion.[4][5] This guide focuses specifically on sensors incorporating Cesium Ionophore II , a calix[5]arene derivative known for its exceptional affinity and selectivity for cesium ions.[6]

Principle of Operation: The Cesium Ionophore II-Based ISE

The functionality of the cesium ISE is governed by the selective complexation of Cs⁺ ions by Cesium Ionophore II embedded within a plasticized poly(vinyl chloride) (PVC) membrane.

Mechanism of Potentiometric Response:

-

Ion Recognition: At the interface between the sample solution and the ion-selective membrane, the Cesium Ionophore II molecules selectively bind with Cs⁺ ions.

-

Phase Boundary Potential: This selective binding and transport of positive charge into the organic membrane phase creates a charge separation at the interface, establishing a potential difference known as the phase boundary potential.

-

Nernstian Response: The magnitude of this potential is directly related to the activity (approximating concentration in dilute solutions) of Cs⁺ in the sample, as described by the Nernst equation. The potential is measured against a stable external reference electrode, and the resulting voltage is logarithmically proportional to the cesium ion activity.

The selectivity of the sensor is determined by how strongly the ionophore binds to cesium compared to other potentially interfering cations.[7] The unique three-dimensional cavity of calixarene-based ionophores like Cesium Ionophore II provides an ideal size and coordination environment for the Cs⁺ ion, leading to high selectivity over other alkali metals such as potassium (K⁺) and sodium (Na⁺).[6]

Caption: Potentiometric measurement setup for a Cesium ISE.

Sensor Construction and Materials

While commercial cesium ISEs are available, understanding their composition is key to troubleshooting and appreciating their operational limits. The heart of the sensor is the ion-selective membrane, a carefully formulated cocktail cast into a thin film.

Recommended Ion-Selective Membrane Composition

The performance of the ISE is critically dependent on the relative ratios of its membrane components. The following formulation is a well-established starting point for creating a highly selective cesium-responsive membrane.[6]

| Component | Function | Typical Weight % |

| Cesium Ionophore II | Selective Cs⁺ recognition and binding | ~0.4% |

| Poly(vinyl chloride) (PVC) | Provides structural integrity to the membrane | ~33% |

| 2-Nitrophenyl octyl ether (NPOE) | Plasticizer; acts as a solvent for the ionophore and facilitates ion mobility | ~66% |

| Potassium tetrakis(4-chlorophenyl)borate | Lipophilic ionic additive; reduces membrane resistance and minimizes anion interference | ~0.1% |

Causality: The high concentration of the plasticizer (NPOE) creates a non-crystalline, fluid-like organic phase within the PVC matrix, which is essential for the mobility of the ionophore-cesium complex. The ionic additive is crucial for ensuring that the potentiometric response is dominated by cation exchange, thereby improving the detection limit and stability.

Required Field Equipment

-

Portable Ion Meter or Potentiometer: Must have a high-impedance input (>10¹² Ω) and be capable of millivolt (mV) resolution.

-

Cesium Ion-Selective Electrode (ISE): A combination electrode or a half-cell requiring a separate reference electrode.

-

External Reference Electrode: Double-junction Ag/AgCl is recommended to prevent chloride leakage into the sample.

-

Temperature Probe: Temperature compensation is critical as electrode response is temperature-dependent.[8]

-

Calibration Standards: At least two, and preferably three, standards bracketing the expected sample concentration range (e.g., 1 ppm, 10 ppm, 100 ppm Cs⁺).

-

Ionic Strength Adjuster (ISA) Solution: To maintain a constant ionic background across all standards and samples. A common ISA is a 1 M MgCl₂ solution.

-

Deionized (DI) Water: For rinsing the electrodes.

-

Portable Magnetic Stirrer and Stir Bars: Ensures sample homogeneity during measurement.[9]

-

Beakers and Volumetric Glassware: For preparing standards and holding samples.

-

Field Notebook and/or Data Logger: For recording measurements, temperature, and observations.

Detailed Protocols for Field Deployment

Success in the field hinges on meticulous preparation and adherence to a systematic workflow. The following protocols provide a self-validating system for ensuring data integrity.

Protocol 1: Pre-Deployment Conditioning and Calibration

Objective: To ensure the ISE is fully hydrated and provides a stable, Nernstian response before heading to the field.

-

Inspect the Electrode: Visually check the electrode body for cracks and the sensing membrane for any discoloration or physical damage. For refillable electrodes, ensure the internal filling solution is at the correct level.

-

Initial Conditioning: Condition the new or dry-stored electrode by soaking it in a mid-range cesium standard (e.g., 10⁻³ M or ~133 ppm CsCl) for at least 4-6 hours, or overnight for best results. This step is critical for hydrating the membrane and ensuring a stable baseline potential.

-

Laboratory Multi-Point Calibration: a. Prepare a series of cesium standards (e.g., 10⁻⁵ M to 10⁻¹ M) by serial dilution. b. Place the lowest concentration standard on the magnetic stirrer. Add ISA solution at a fixed ratio (e.g., 2 mL of ISA per 100 mL of standard). c. Rinse the electrodes with DI water, gently blot dry, and immerse them in the standard. d. Stir at a constant, moderate speed and wait for the mV reading to stabilize (drift of < 1 mV/minute). Record the reading. e. Repeat for each standard, moving from lowest to highest concentration. f. Plot the mV readings versus the logarithm of the cesium concentration. The plot should be linear with a slope of 59.16 mV per decade of concentration at 25°C for a monovalent ion like Cs⁺. A slope between 54-60 mV is generally considered acceptable.

Protocol 2: Field Measurement Workflow

Objective: To accurately measure cesium concentration in an environmental water sample on-site.

-

Site Preparation: a. Select a stable, shaded location to set up the instrumentation to minimize temperature fluctuations. b. Allow all standards and equipment to equilibrate to the ambient temperature. This is a critical step for accurate measurement.[10]

-

Field Calibration Check: a. Perform a two-point calibration using standards that bracket the expected sample concentration (e.g., 1 ppm and 100 ppm). b. Follow steps 3b-3d from Protocol 1 for each standard. c. The meter will use this calibration to convert subsequent mV readings directly into a concentration (e.g., ppm). Verify that the electrode slope is within the acceptable range (54-60 mV/decade).

-

Sample Collection and Preparation: a. Collect a representative water sample in a clean beaker. b. Measure and record the sample temperature. c. Add the same, fixed ratio of ISA solution to the sample as was used for the standards (e.g., 2 mL ISA per 100 mL sample). The purpose of the ISA is to swamp out variations in the ionic background between samples and standards, ensuring the electrode is responding to the activity of cesium and not the total ion content.[11][12]

-

Measurement: a. Rinse the electrodes thoroughly with DI water and blot dry. b. Immerse the electrodes and temperature probe into the prepared sample. c. Turn on the stirrer to the same speed used during calibration. d. Allow the reading to stabilize completely. Record the concentration reading and the temperature.

-